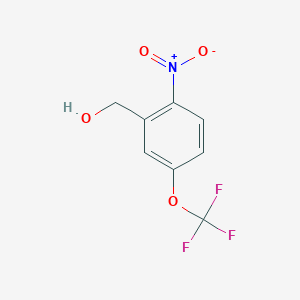
(2-Nitro-5-(trifluoromethoxy)phenyl)methanol
Übersicht
Beschreibung
“(2-Nitro-5-(trifluoromethoxy)phenyl)methanol” is an organic compound with the linear formula C8H6F3NO4 . It is a fluorinated building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a nitro group, a trifluoromethoxy group, and a methanol group . The molecular weight is 237.13 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 237.13 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.45, indicating its lipophilicity . It is soluble, with a solubility of 1.36 mg/ml .Wissenschaftliche Forschungsanwendungen
Metal-Free Reduction of Nitro Aromatic Compounds
- Reduction Agent: Compounds similar to (2-Nitro-5-(trifluoromethoxy)phenyl)methanol, like (2-pyridyl)phenyl methanol, have been used in the metal-free reduction of nitro aromatic and heteroaromatic compounds, a process crucial for synthesizing β-amino esters. This demonstrates the potential of related compounds in facilitating environmentally friendly chemical reactions (Giomi, Alfini, & Brandi, 2011).
Electrochemical and Electrical Properties
- Electrochemical Studies: Novel compounds, including derivatives of phenyl methanol, have been explored for their electrochemical and electrical properties. For example, studies on cofacial bismetallophthalocyanines have provided insights into the formation of various mixed-valent oxidation and reduction species (Özer et al., 2007).
Chemosensor Development
- Sensitive Detection of Ions: Compounds like 2-[(Z)-(5-phenyl-1,3,4-thiadiazol-2-ylimino)methyl]-6-methoxy-4-nitrophenol have been developed as chemosensors for detecting ions such as Al3+. These chemosensors demonstrate rapid responses and high sensitivity, underlining the potential of related compounds in environmental and analytical chemistry (Manna, Chowdhury, & Patra, 2020).
Organocatalysis
- Catalysis in Organic Reactions: Certain phenyl methanol derivatives have been used as organocatalysts in reactions like transesterification, showcasing the versatility of these compounds in facilitating various chemical transformations (Ishihara, Niwa, & Kosugi, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-nitro-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)16-6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLFSLMOVBCJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)
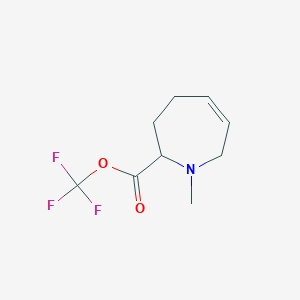
![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)
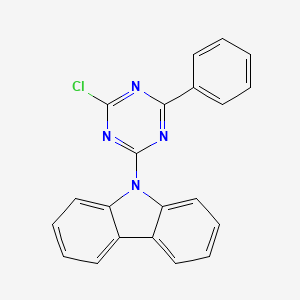

methanone hydrochloride](/img/structure/B6591143.png)
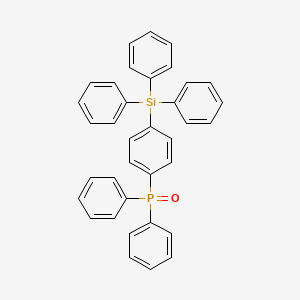
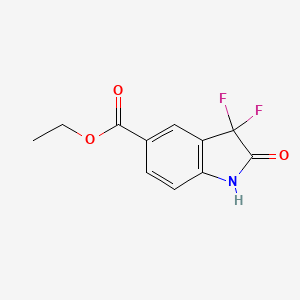
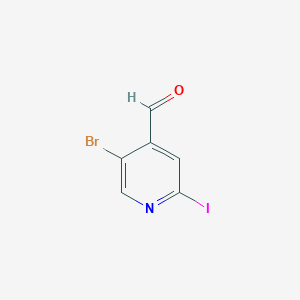
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B6591164.png)
![4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B6591165.png)
